(2R,5S)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
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Overview
Description
(2R,5S)-7-Oxo-1-azabicyclo[320]heptane-2-carboxylic acid is a bicyclic compound that features a unique azabicyclo structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5S)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid typically involves the enantioselective construction of the azabicyclo scaffold. One common method includes the use of acyclic starting materials that contain the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Another approach involves the desymmetrization process starting from achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of stereoselective synthesis and desymmetrization are likely to be scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions
(2R,5S)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid undergoes various types of chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired product is formed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
(2R,5S)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of various complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Industry: The compound’s unique structure makes it a valuable building block in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of (2R,5S)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
8-Azabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure and is used in the synthesis of tropane alkaloids.
2-Azabicyclo[3.2.1]octane: Another related compound with significant potential in drug discovery.
Uniqueness
What sets (2R,5S)-7-Oxo-1-azabicyclo[320]heptane-2-carboxylic acid apart is its specific stereochemistry and the presence of a carboxylic acid functional group
Properties
CAS No. |
807613-68-9 |
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Molecular Formula |
C7H9NO3 |
Molecular Weight |
155.15 g/mol |
IUPAC Name |
(2R,5S)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C7H9NO3/c9-6-3-4-1-2-5(7(10)11)8(4)6/h4-5H,1-3H2,(H,10,11)/t4-,5+/m0/s1 |
InChI Key |
RJPDELAUUYAFTQ-CRCLSJGQSA-N |
Isomeric SMILES |
C1C[C@@H](N2[C@@H]1CC2=O)C(=O)O |
Canonical SMILES |
C1CC(N2C1CC2=O)C(=O)O |
Origin of Product |
United States |
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